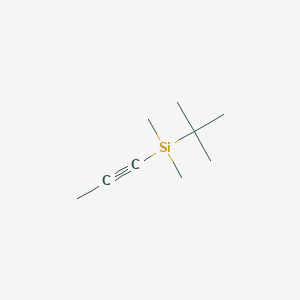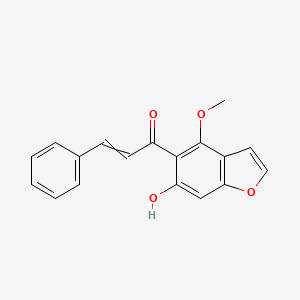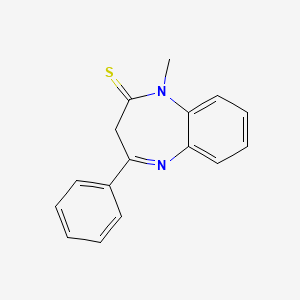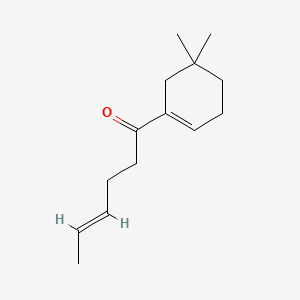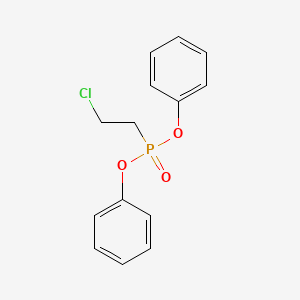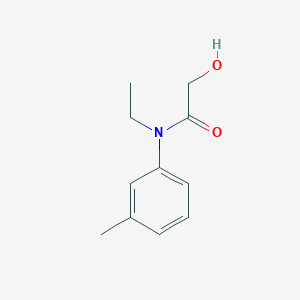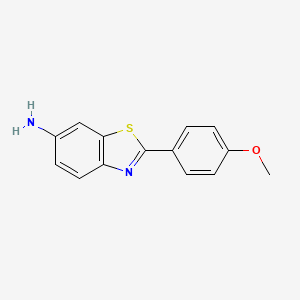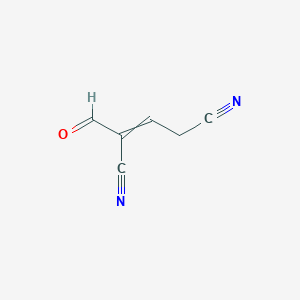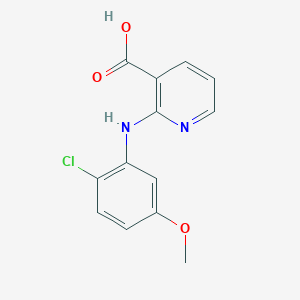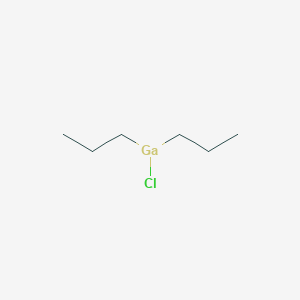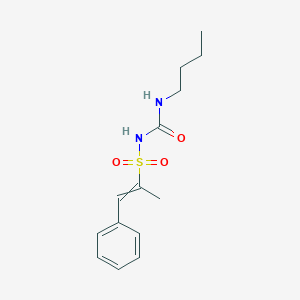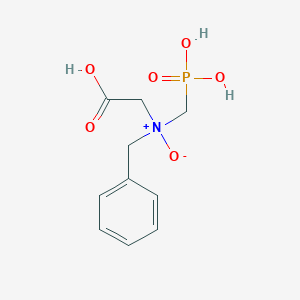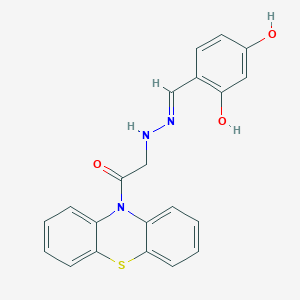
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine is an organic compound that belongs to the class of hydrazones and phenothiazines. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenothiazine core, which is a tricyclic structure, and a hydrazone moiety, which is formed by the condensation of hydrazine with an aldehyde or ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine typically involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenothiazine derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can lead to various substituted phenothiazine derivatives .
Applications De Recherche Scientifique
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine can be compared with other similar compounds, such as:
Hydrazones: Compounds with similar hydrazone moieties but different core structures.
Phenothiazines: Compounds with similar phenothiazine cores but different substituents.
Schiff Bases: Compounds formed by the condensation of primary amines with carbonyl compounds.
Similar Compounds
- 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- N-Cyclohexyl-2-(((2-(2,4-dihydroxybenzylidene)hydrazino)(oxo)ac)amino)benzamide .
These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
54012-82-7 |
|---|---|
Formule moléculaire |
C21H17N3O3S |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17N3O3S/c25-15-10-9-14(18(26)11-15)12-22-23-13-21(27)24-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)24/h1-12,23,25-26H,13H2/b22-12+ |
Clé InChI |
SGONKJVULUNQNK-WSDLNYQXSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN/N=C/C4=C(C=C(C=C4)O)O |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


